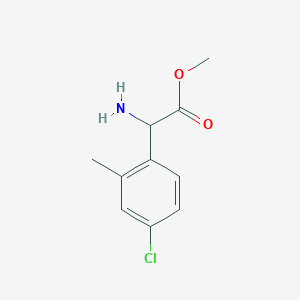![molecular formula C8H7ClN2O B13608632 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride](/img/structure/B13608632.png)
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyridine and pyrrole ring system, which imparts distinct chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core. The carbonyl chloride functional group is then introduced through chlorination reactions using reagents such as thionyl chloride or oxalyl chloride .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines or other reduced derivatives.
Cycloaddition Reactions: The pyrrolo[2,3-b]pyridine core can participate in cycloaddition reactions, forming complex polycyclic structures.
Common reagents used in these reactions include bases like triethylamine, reducing agents such as lithium aluminum hydride, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride has found applications in various scientific research fields:
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The pathways involved often include signal transduction cascades, where the compound modulates the activity of key proteins and enzymes.
Comparaison Avec Des Composés Similaires
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride can be compared with other similar heterocyclic compounds such as:
1H-pyrrolo[2,3-b]pyridine: Lacks the carbonyl chloride group but shares the core structure, making it less reactive in certain substitution reactions.
2H-pyrrolo[3,2-b]pyridine: A positional isomer with different reactivity and biological activity profiles.
1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride: Another isomer with the carbonyl chloride group at a different position, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific functional group placement, which imparts unique reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C8H7ClN2O |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
2,3-dihydropyrrolo[2,3-b]pyridine-1-carbonyl chloride |
InChI |
InChI=1S/C8H7ClN2O/c9-8(12)11-5-3-6-2-1-4-10-7(6)11/h1-2,4H,3,5H2 |
Clé InChI |
VIVDZPHOSGYJAG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=C1C=CC=N2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








